molecular formula C14H21FO2 B15292224 4-Ethyl-2-(4-fluorophenyl)hexane-2,4-diol CAS No. 21133-87-9

4-Ethyl-2-(4-fluorophenyl)hexane-2,4-diol

Cat. No.: B15292224
CAS No.: 21133-87-9
M. Wt: 240.31 g/mol
InChI Key: DEKTTZLLHCKGEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethyl-2-(4-fluorophenyl)hexane-2,4-diol is a chemical compound with the molecular formula C14H21FO2 and a molecular weight of 240.314 g/mol It is characterized by the presence of an ethyl group and a fluorophenyl group attached to a hexane-2,4-diol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-2-(4-fluorophenyl)hexane-2,4-diol typically involves the reaction of 4-fluorobenzaldehyde with ethylmagnesium bromide to form the corresponding alcohol. This intermediate is then subjected to a Grignard reaction with 2-bromohexane to yield the final product. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures are essential to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-2-(4-fluorophenyl)hexane-2,4-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to form corresponding alcohols or alkanes.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

4-Ethyl-2-(4-fluorophenyl)hexane-2,4-diol has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Ethyl-2-(4-fluorophenyl)hexane-2,4-diol involves its interaction with specific molecular targets and pathways. The presence of the fluorophenyl group can enhance its binding affinity to certain receptors or enzymes, leading to modulation of their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Ethyl-2-methylhexane: Similar in structure but lacks the fluorophenyl group.

    2-(4-Fluorophenyl)hexane-2,4-diol: Similar but without the ethyl group.

    4-Ethyl-2-(4-chlorophenyl)hexane-2,4-diol: Similar but with a chlorine atom instead of fluorine.

Uniqueness

4-Ethyl-2-(4-fluorophenyl)hexane-2,4-diol is unique due to the presence of both ethyl and fluorophenyl groups, which confer distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability and reactivity, making it valuable in various applications.

Properties

CAS No.

21133-87-9

Molecular Formula

C14H21FO2

Molecular Weight

240.31 g/mol

IUPAC Name

4-ethyl-2-(4-fluorophenyl)hexane-2,4-diol

InChI

InChI=1S/C14H21FO2/c1-4-14(17,5-2)10-13(3,16)11-6-8-12(15)9-7-11/h6-9,16-17H,4-5,10H2,1-3H3

InChI Key

DEKTTZLLHCKGEN-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(CC(C)(C1=CC=C(C=C1)F)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.